molecular formula C15H19N3O3 B13936322 Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate

Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate

Cat. No.: B13936322
M. Wt: 289.33 g/mol
InChI Key: YNYQXHPHMSTPQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate is a heterobicyclic compound that has garnered interest in medicinal chemistry due to its unique structure and potential pharmacological properties. The compound features a pyrazino[1,2-a]pyrazine core, which is a bicyclic system containing nitrogen atoms, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate can be achieved through various methods. One notable approach involves a one-pot synthesis via a nitro-Mannich reaction, which leads to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core . This method represents the shortest access to this pharmacologically relevant heterobicyclic system. The reaction conditions typically involve the displacement of a nitro group, supported by specific experiments and high-resolution mass spectrometry (HRMS) analysis of reaction mixtures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the one-pot synthesis method mentioned above could be adapted for larger-scale production, given its efficiency and relatively straightforward reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into its fully reduced form, which may have different pharmacological properties.

    Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents onto the pyrazino[1,2-a]pyrazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques and conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce fully saturated derivatives of the original compound.

Mechanism of Action

The mechanism of action of Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a 5-HT2C receptor agonist, it binds to and activates this receptor, which plays a role in various physiological processes. Additionally, its activity against the KRASG12C oncogene suggests it may interfere with signaling pathways involved in cancer cell proliferation .

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

benzyl 4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C15H19N3O3/c19-14-10-17(9-13-8-16-6-7-18(13)14)15(20)21-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2

InChI Key

YNYQXHPHMSTPQX-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN1)CN(CC2=O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.